Cas no 84100-16-3 (2-Naphthalenecarboxamide,3-(acetyloxy)-N-(4-chloro-2-methylphenyl)-)

2-Naphthalenecarboxamide,3-(acetyloxy)-N-(4-chloro-2-methylphenyl)- structure
84100-16-3 structure
Product name:2-Naphthalenecarboxamide,3-(acetyloxy)-N-(4-chloro-2-methylphenyl)-
CAS No:84100-16-3
MF:C20H16NO3Cl
MW:353.79894
CID:721963
PubChem ID:984642

2-Naphthalenecarboxamide,3-(acetyloxy)-N-(4-chloro-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxamide,3-(acetyloxy)-N-(4-chloro-2-methylphenyl)-
    • NAPHTHOL AS-TR ACETATE
    • NAPHTHOL AS-TR ACETATE HISTOCHEMICAL SUBSTRAT
    • Einecs 282-098-7
    • Naphol AS-TR acetate
    • Oprea1_079551
    • 3-[(4-chloro-2-methylanilino)carbonyl]-2-naphthyl acetate
    • 2-(N-(4-Chloro-2-methylphenyl)carbamoyl)-3-naphthyl acetate
    • 3-(4-chloro-2-methylphenylcarbamoyl)naphthalen-2-yl acetate
    • 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl acetate
    • 84100-16-3
    • NS00058662
    • AKOS024274970
    • DTXSID601004376
    • [3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate
    • Inchi: InChI=1S/C20H16ClNO3/c1-12-9-16(21)7-8-18(12)22-20(24)17-10-14-5-3-4-6-15(14)11-19(17)25-13(2)23/h3-11H,1-2H3,(H,22,24)
    • InChI Key: YDDXGGLEFKLWAW-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C

Computed Properties

  • Exact Mass: 353.08200
  • Monoisotopic Mass: 353.081871
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.325
  • Boiling Point: 572.4°C at 760 mmHg
  • Flash Point: 300°C
  • Refractive Index: 1.664
  • PSA: 55.40000
  • LogP: 5.05220

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